Ethyl Quinoxaline-5-carboxylate
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Overview
Description
Ethyl Quinoxaline-5-carboxylate is a nitrogen-containing heterocyclic compound with a fused benzene and pyrazine ring structure. This compound is part of the quinoxaline family, which is known for its diverse biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl Quinoxaline-5-carboxylate typically involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. One common method is the reaction of o-phenylenediamine with diethyl oxalate under reflux conditions in ethanol . Another approach involves the use of catalysts such as titanium silicate-1 (TS-1) to facilitate the reaction at room temperature in methanol . These methods provide high yields and are scalable for industrial production.
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to minimize environmental impact. The use of phosphate-based heterogeneous catalysts, such as mono-ammonium phosphate (MAP) and di-ammonium phosphate (DAP), has been reported to be effective in synthesizing quinoxaline derivatives . These catalysts offer cost-effective and environmentally friendly alternatives for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl Quinoxaline-5-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles such as amines, thiols, and halides under mild conditions.
Major Products Formed
Oxidation: Quinoxaline-5-carboxylic acid.
Reduction: Quinoxaline-5-carboxamide.
Substitution: Functionalized quinoxaline derivatives with diverse biological activities.
Scientific Research Applications
Ethyl Quinoxaline-5-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, fluorescent materials, and organic semiconductors.
Mechanism of Action
The mechanism of action of Ethyl Quinoxaline-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it has been shown to interfere with DNA synthesis and repair mechanisms, making it a potential anticancer agent. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit protein synthesis.
Comparison with Similar Compounds
Ethyl Quinoxaline-5-carboxylate can be compared with other quinoxaline derivatives, such as:
Quinoxaline-2-carboxylate: Similar structure but different substitution pattern, leading to distinct biological activities.
Quinoxaline-6-carboxylate: Another isomer with unique pharmacological properties.
Quinoxaline-1,4-di-N-oxide: Known for its potent antimicrobial and anticancer activities.
This compound stands out due to its specific substitution at the 5-position, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C11H10N2O2 |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
ethyl quinoxaline-5-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)8-4-3-5-9-10(8)13-7-6-12-9/h3-7H,2H2,1H3 |
InChI Key |
VJXUQLGJDXYGBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)N=CC=N2 |
Origin of Product |
United States |
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